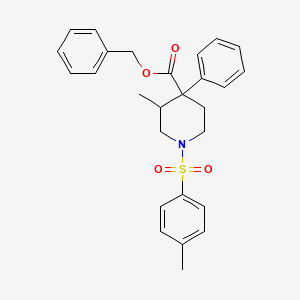

Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate

Description

Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate is a synthetic piperidine derivative characterized by a complex substitution pattern on the piperidine ring. Key structural features include:

- A benzyl ester group at position 4.

- 3-methyl and 4-phenyl substituents on the piperidine ring.

- A p-tolylsulphonyl (tosyl) group at position 1, which acts as a protecting or functionalizing moiety.

Properties

CAS No. |

83898-25-3 |

|---|---|

Molecular Formula |

C27H29NO4S |

Molecular Weight |

463.6 g/mol |

IUPAC Name |

benzyl 3-methyl-1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C27H29NO4S/c1-21-13-15-25(16-14-21)33(30,31)28-18-17-27(22(2)19-28,24-11-7-4-8-12-24)26(29)32-20-23-9-5-3-6-10-23/h3-16,22H,17-20H2,1-2H3 |

InChI Key |

BKRKRKJVVVDWKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Functionalized Piperidine Intermediates

A common approach involves starting from substituted piperidine precursors, such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, which undergoes Suzuki-Miyaura cross-coupling with aryl bromides to introduce phenyl or p-tolyl groups. This is followed by:

- Protection/deprotection steps.

- Functional group transformations to install the benzyl and methyl substituents.

- Final esterification to yield the benzyl carboxylate.

This method benefits from high yields (up to 99% in some steps) and uses standard purification techniques such as flash column chromatography.

Folding Condensation and Salt Formation

An alternative industrially viable method involves a folding condensation process that avoids hazardous reagents like lithium aluminum hydride. This method proceeds through:

- Reaction of N-benzyl-4-carbonyl-ethyl nipecotate with ammonia in ethanol at controlled temperatures (10–60°C, optimally 30–40°C) for 16–30 hours.

- Extraction and drying steps using methyl tertiary butyl ether and sodium sulfate.

- Subsequent reaction with L-di-p-toluoyltartaric acid to form the corresponding salt, facilitating purification and crystallization.

This route is notable for:

Sulfonylation and Esterification

The introduction of the p-tolylsulphonyl group on the piperidine nitrogen is typically achieved by reaction with p-toluenesulfonyl chloride under basic conditions. The carboxylate ester is formed by esterification of the corresponding carboxylic acid or acid chloride with benzyl alcohol or benzyl bromide derivatives.

Catalytic Hydrogenation and Borane Reductions (Less Preferred)

Some older methods use catalytic hydrogenation with Rh/C catalysts or borane reagents for reduction steps. However, these methods have drawbacks:

- High cost of catalysts.

- Difficult reaction control.

- Generation of hazardous waste.

- Use of lithium aluminum hydride requiring anhydrous conditions and careful handling.

Reaction Conditions and Parameters

Research Findings and Industrial Relevance

- The folding condensation method with L-di-p-toluoyltartaric acid salt formation is preferred industrially due to safety, cost-effectiveness, and scalability.

- Avoidance of hazardous reagents like lithium aluminum hydride reduces environmental and operational risks.

- The Suzuki-Miyaura coupling provides a versatile and high-yielding route to introduce aromatic substituents with good regio- and stereocontrol.

- The sulfonylation step is critical for protecting the nitrogen and enhancing compound stability.

- Esterification to form the benzyl carboxylate is straightforward and yields stable products suitable for further applications.

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester

The benzyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

| Reaction Conditions | Reagents | Product |

|---|---|---|

| Acidic hydrolysis (HCl, reflux) | 6M HCl, aqueous ethanol | 3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid |

| Basic hydrolysis (NaOH, reflux) | 2M NaOH, aqueous methanol | Sodium 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate |

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

-

Supporting Data : Similar ester hydrolysis pathways are documented for methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate .

Nucleophilic Substitution at the Tosyl Group

The tosyl group (-SO₂C₆H₄CH₃) acts as a leaving group, enabling displacement by nucleophiles (e.g., amines, thiols).

| Reaction Conditions | Reagents | Product |

|---|---|---|

| Amine substitution | NH₃, DMF, 80°C | 3-Methyl-4-phenyl-1-amino-piperidine-4-carboxylate (after deprotection) |

| Alkoxide substitution | NaOCH₃, THF, 60°C | 3-Methyl-4-phenyl-1-methoxy-piperidine-4-carboxylate |

-

Key Considerations :

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation cleaves the benzyl ester, yielding the free carboxylic acid.

| Reaction Conditions | Reagents | Product |

|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid |

-

Mechanistic Insight : Palladium catalyzes hydrogenolysis of the benzyl-oxygen bond, retaining the tosyl group and piperidine integrity .

Functionalization of the Piperidine Ring

The piperidine nitrogen, protected by the tosyl group, can undergo deprotection for further reactions.

| Reaction Conditions | Reagents | Product |

|---|---|---|

| Tosyl deprotection | HBr/AcOH, reflux | 3-Methyl-4-phenylpiperidine-4-carboxylic acid (free amine) |

| Reductive amination | NaBH₃CN, RCHO, MeOH | N-Alkylated 3-methyl-4-phenylpiperidine-4-carboxylate derivatives |

-

Notes :

Stereochemical Considerations

The stereochemistry at C3 and C4 influences reactivity:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antinociceptive Activity

Research indicates that compounds similar to Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate exhibit significant antinociceptive (pain-relieving) properties. For instance, studies have demonstrated that modifications in the piperidine structure can enhance analgesic effects, making such compounds potential candidates for pain management therapies .

2. Antimicrobial Properties

The sulfonamide group present in this compound has been associated with antimicrobial activity. Case studies have shown that derivatives of sulfonamides can inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties .

Organic Synthesis Applications

1. Synthesis of Heterocyclic Compounds

this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique functional groups allow for diverse chemical transformations, including nucleophilic substitutions and cyclization reactions, which are essential in developing new pharmaceuticals .

2. Catalysis

The compound's structure makes it a potential catalyst in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in synthetic pathways, particularly in the formation of complex organic molecules .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antinociceptive | Significant pain-relieving effects | |

| Antimicrobial | Inhibition of bacterial growth | |

| Synthetic Intermediate | Used in the synthesis of heterocycles |

Case Study 1: Antinociceptive Properties

A study conducted on a series of piperidine derivatives showed that modifications similar to those in this compound resulted in enhanced antinociceptive activity when tested on rodent models. The findings suggest that the compound could be explored further for pain management applications.

Case Study 2: Synthesis and Characterization

In a laboratory setting, researchers synthesized this compound using established synthetic methodologies. The characterization involved spectroscopic techniques such as NMR and IR, confirming the structural integrity and purity necessary for subsequent biological testing.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The process can be summarized as follows:

Decomposition: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form two free radicals.

Initiation: The free radicals react with monomer molecules, creating active sites for polymerization.

Propagation: The active sites continue to react with additional monomer molecules, leading to the growth of polymer chains.

Termination: The polymerization process is terminated when two free radicals combine, or when a radical reacts with an inhibitor.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

2.1.1 Benzyl 4-aminopiperidine-1-carboxylate

- Molecular formula : C₁₃H₁₈N₂O₂.

- Key features: A benzyl ester at position 1 and an amino group at position 4.

- Comparison: Unlike the target compound, this analog lacks the 3-methyl, 4-phenyl, and p-tolylsulphonyl groups.

2.1.2 Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate

- Key features: A methyl ester at position 4 and a phenylethyl-propanoylamino substitution.

- Comparison: This compound (mentioned in ) shares the piperidine-carboxylate backbone but differs in substituent complexity. The target compound’s tosyl group may enhance stability or modify solubility compared to the phenylethyl-propanoylamino moiety.

Functional Analogs: NMDA Receptor Antagonists

2.2.1 Ifenprodil and SL 82.0715

- Pharmacological activity: Noncompetitive NMDA receptor antagonists with IC₅₀ values of 0.4–10 µM in vitro models .

- Key structural differences: These compounds feature fluorophenyl or chlorophenyl substituents instead of the target’s p-tolylsulphonyl group. Ifenprodil’s ethanolamine side chain contrasts with the target’s benzyl ester.

- Potency: Ifenprodil is 10× more potent than the competitive antagonist CPP but less potent than noncompetitive blockers like MK-801 .

Data Tables

Table 1: Structural Comparison of Piperidine Derivatives

| Compound Name | Molecular Formula | Key Substituents |

|---|---|---|

| Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate | Not provided | 3-methyl, 4-phenyl, 1-(p-tolylsulphonyl), 4-benzyl ester |

| Benzyl 4-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 4-amino, 1-benzyl ester |

| Ifenprodil | C₂₁H₂₄FNO₂ | 4-(benzyl)-piperidine ethanolamine, fluorophenyl |

Table 2: Pharmacological Activity Comparison

| Compound Name | NMDA Antagonism (IC₅₀) | Safety Profile |

|---|---|---|

| Benzyl 3-methyl-4-phenyl... | Not reported | Not investigated |

| Ifenprodil | 0.4 µM (cGMP model) | Well-tolerated in anti-ischemic studies |

| Benzyl 4-aminopiperidine... | Not reported | Limited toxicological data |

Discussion

- Structural Impact: The target compound’s p-tolylsulphonyl group may enhance metabolic stability compared to analogs with amino or ethanolamine groups.

- Functional Implications : While NMDA antagonists like ifenprodil show potent anti-ischemic activity, the target compound’s pharmacological profile remains uncharacterized. Its structural complexity suggests possible utility as an intermediate or precursor in drug synthesis.

- Safety Considerations: Similar to Benzyl 4-aminopiperidine-1-carboxylate, the toxicological properties of the target compound are unstudied, necessitating caution in handling .

Biological Activity

Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

- Molecular Formula : C27H29NO4S

- Molecular Weight : 455.59 g/mol

- Density : 1.302 g/cm³

- Boiling Point : 557.3 °C at 760 mmHg

- Flash Point : 290.9 °C

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available piperidine derivatives. The key steps include the introduction of the benzyl and p-tolylsulfonyl groups, which are crucial for the compound's biological activity. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Biological Activity

This compound has been evaluated for several biological activities:

Antiviral Activity

Research has shown that derivatives of piperidine compounds exhibit antiviral properties, particularly against viruses such as HIV and Herpes Simplex Virus (HSV) . In vitro studies indicate that certain derivatives demonstrate moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1, with a cytotoxic concentration (CC50) around 92 μM in Vero cells .

Antibacterial and Antifungal Activity

The compound has also been tested for antibacterial and antifungal activities. In vitro evaluations against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, have shown promising results. Additionally, antifungal tests against Candida albicans and Aspergillus niger indicated moderate efficacy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in its interaction with viral enzymes or bacterial proteins, potentially inhibiting their activity .

Study on Antiviral Efficacy

A study published in Arzneimittel-Forschung evaluated a series of piperidine derivatives, including this compound, for their antiviral properties. The results demonstrated that modifications to the piperidine structure could enhance antiviral potency, suggesting a structure–activity relationship that warrants further exploration .

Antimicrobial Screening

Another study assessed various piperidine derivatives for antimicrobial activity. The findings revealed that certain structural modifications could lead to increased efficacy against bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate?

- Methodological Answer : A common synthetic route involves reacting substituted piperidine intermediates with benzyl chloroformate under basic conditions. For example, analogous compounds (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) are synthesized using dichloromethane as a solvent and triethylamine to neutralize HCl byproducts . For the p-tolylsulphonyl group, methods similar to Fe(III)-catalyzed reactions involving p-tolylsulfonyl reagents (e.g., cycloadditions) may be adapted, leveraging coupling agents like EDCI and HOBt for amide bond formation .

Q. How should researchers handle and store this compound safely in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) in a cool, dry, ventilated area. Avoid exposure to oxidizers and moisture .

- Spills : Contain with inert absorbents (e.g., sand) and dispose as hazardous waste .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- MS : High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, though limitations in handling twinned data may require complementary methods like computational modeling .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a precursor for synthesizing pharmacologically active molecules. Its piperidine core and sulfonyl group make it a candidate for enzyme inhibition studies (e.g., targeting proteases or kinases). However, specific biological data are limited; researchers should validate activity via assays like enzyme-linked immunosorbent assays (ELISA) or cell viability tests .

Advanced Research Questions

Q. How can researchers address discrepancies between crystallographic data and computational models when determining the compound's structure?

- Methodological Answer :

- Refinement Tools : Use SHELXL’s restraints for bond lengths/angles to align experimental data with theoretical models.

- Validation : Cross-check with spectroscopic data (e.g., NOESY for stereochemistry) and DFT calculations. For unresolved issues, consider alternative space groups or twinning corrections in SHELX .

- Collaboration : Consult crystallography databases (e.g., Cambridge Structural Database) for analogous structures .

Q. What strategies optimize the yield of this compound in multi-step synthetic pathways?

- Methodological Answer :

- Step Optimization : Use kinetic studies to identify rate-limiting steps (e.g., amide coupling). Adjust reaction time/temperature (e.g., 0°C to room temperature for EDCI-mediated couplings) .

- Purification : Employ flash chromatography or recrystallization with solvents like ethyl acetate/hexane. Monitor by TLC or HPLC .

- Catalysis : Explore Fe(III) catalysts for sulfonyl group incorporation, as demonstrated in analogous cycloadditions .

Q. How can the p-tolylsulphonyl group influence the compound's reactivity in catalytic reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The sulfonyl group stabilizes transition states in nucleophilic substitutions, enhancing reaction rates.

- Leaving Group Potential : In displacement reactions, the p-tolylsulphonyl moiety acts as a superior leaving group compared to halides or esters, facilitating piperidine ring functionalization .

- Steric Effects : Bulkiness may hinder reactions; computational modeling (e.g., molecular mechanics) can predict steric clashes .

Q. What methods are effective in resolving enantiomeric mixtures of this compound for stereochemical studies?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns).

- Derivatization : Convert to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis.

- Crystallization : Optically active resolving agents (e.g., tartaric acid derivatives) can isolate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.